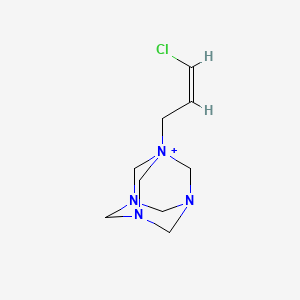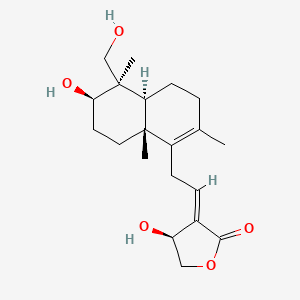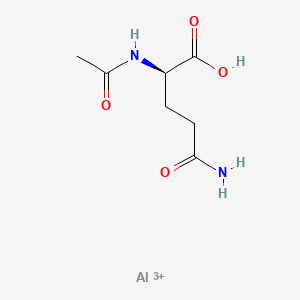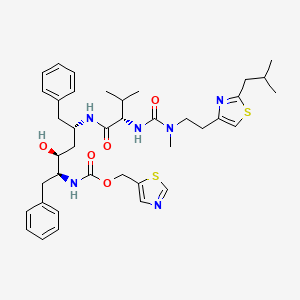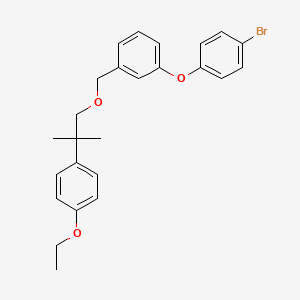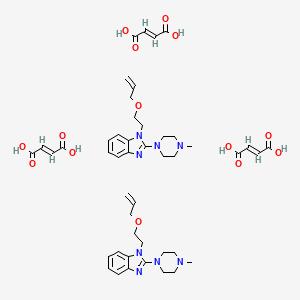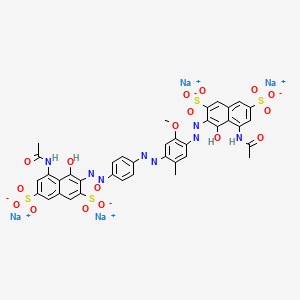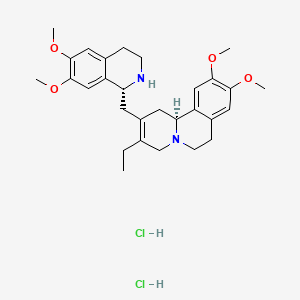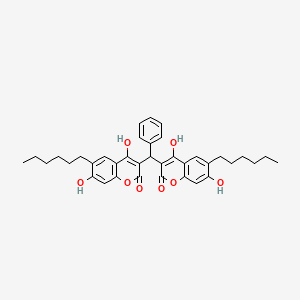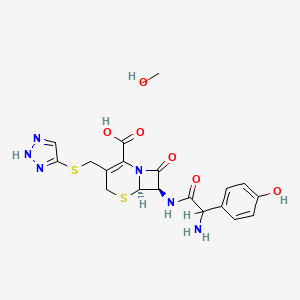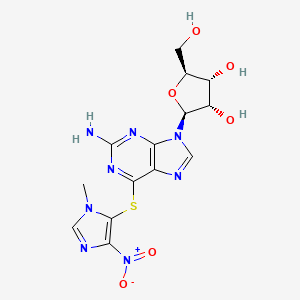
Kka9W8egk5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine (Kka9W8egk5) is a chemical substance with the molecular formula C14H16N8O6S and a molecular weight of 424.392 . It is characterized by its unique structure, which includes a thioguanosine moiety linked to a nitroimidazole group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine typically involves the following steps:
Formation of the Nitroimidazole Group: The nitroimidazole group is synthesized through nitration of imidazole derivatives.
Thioether Formation: The thioguanosine moiety is introduced via a thioether linkage, which involves the reaction of a thiol group with a halogenated guanosine derivative.
Coupling Reaction: The final step involves coupling the nitroimidazole group with the thioguanosine moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thioguanosine moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Thioguanosines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine involves:
Molecular Targets: The compound targets specific enzymes and nucleic acids.
Pathways Involved: It interferes with DNA replication and repair mechanisms, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Azathioprine: A related thiopurine derivative with immunosuppressive properties.
6-Mercaptopurine: Another thiopurine used in the treatment of leukemia.
Uniqueness
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other thiopurine derivatives .
Properties
CAS No. |
3384-61-0 |
|---|---|
Molecular Formula |
C14H16N8O6S |
Molecular Weight |
424.39 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-[2-amino-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H16N8O6S/c1-20-3-17-10(22(26)27)13(20)29-11-6-9(18-14(15)19-11)21(4-16-6)12-8(25)7(24)5(2-23)28-12/h3-5,7-8,12,23-25H,2H2,1H3,(H2,15,18,19)/t5-,7-,8-,12-/m0/s1 |
InChI Key |
WJPLSTABBCGIQS-GVTXSBRZSA-N |
Isomeric SMILES |
CN1C=NC(=C1SC2=NC(=NC3=C2N=CN3[C@@H]4[C@H]([C@H]([C@@H](O4)CO)O)O)N)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NC(=C1SC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



